ethyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate
Description
Properties
Molecular Formula |
C18H20O5 |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
ethyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate |
InChI |
InChI=1S/C18H20O5/c1-3-21-16(19)10-22-15-9-8-13-12-6-4-5-7-14(12)18(20)23-17(13)11(15)2/h8-9H,3-7,10H2,1-2H3 |
InChI Key |
NKSSJLBCWXETPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate typically involves the reaction of 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles like amines or thiols
Scientific Research Applications
Ethyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of ethyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate involves its interaction with specific molecular targets. For instance, it has been found to selectively bind to the CB2 receptor, which is primarily found in immune cells. This binding can modulate immune responses and reduce inflammation. The compound may also interact with other molecular pathways involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Acetate Side Chain
Ethyl 2-[(6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-2-phenylacetate ()
- Key Difference : Phenyl group replaces the methyl group in the acetate side chain.
- Impact: Increased steric bulk may reduce metabolic clearance but limit membrane permeability .
2-[(4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic Acid (CAS 304896-80-8) ()
- Key Difference: Propanoic acid replaces the ethyl ester, and the chain lengthens by one carbon.
- Impact: Higher aqueous solubility due to the carboxylic acid group. Reduced bioavailability in non-polar environments .
Methyl ((4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetate ()
Modifications on the Chromenone Core
Ethyl 2-((8-Methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetate (Compound 2j, )
- Key Difference : Methoxy group at position 6.
- Impact :
3-(6-Bromohexyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (Compound 6, )
Physicochemical and Spectral Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
